2-(4-Bromo-2-chlorobenzamido)thiophene-3-carboxylic acid 2-(4-Bromo-2-chlorobenzamido)thiophene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1157722-94-5
VCID: VC3352345
InChI: InChI=1S/C12H7BrClNO3S/c13-6-1-2-7(9(14)5-6)10(16)15-11-8(12(17)18)3-4-19-11/h1-5H,(H,15,16)(H,17,18)
SMILES: C1=CC(=C(C=C1Br)Cl)C(=O)NC2=C(C=CS2)C(=O)O
Molecular Formula: C12H7BrClNO3S
Molecular Weight: 360.61 g/mol

2-(4-Bromo-2-chlorobenzamido)thiophene-3-carboxylic acid

CAS No.: 1157722-94-5

Cat. No.: VC3352345

Molecular Formula: C12H7BrClNO3S

Molecular Weight: 360.61 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromo-2-chlorobenzamido)thiophene-3-carboxylic acid - 1157722-94-5

Specification

CAS No. 1157722-94-5
Molecular Formula C12H7BrClNO3S
Molecular Weight 360.61 g/mol
IUPAC Name 2-[(4-bromo-2-chlorobenzoyl)amino]thiophene-3-carboxylic acid
Standard InChI InChI=1S/C12H7BrClNO3S/c13-6-1-2-7(9(14)5-6)10(16)15-11-8(12(17)18)3-4-19-11/h1-5H,(H,15,16)(H,17,18)
Standard InChI Key KXRCNOXFEQGGAD-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)Cl)C(=O)NC2=C(C=CS2)C(=O)O
Canonical SMILES C1=CC(=C(C=C1Br)Cl)C(=O)NC2=C(C=CS2)C(=O)O

Introduction

Chemical Identity and Structure

2-(4-Bromo-2-chlorobenzamido)thiophene-3-carboxylic acid is a specialized organic compound characterized by its unique structural features and specific molecular identifiers. The compound contains a thiophene ring linked to a benzamido group with specific halogen substitutions, creating a molecule with multiple functional elements and potential reactive sites.

The structural arrangement of 2-(4-Bromo-2-chlorobenzamido)thiophene-3-carboxylic acid includes a thiophene-3-carboxylic acid backbone connected through an amide linkage to a 4-bromo-2-chlorobenzene group, forming a complex heterocyclic system. This specific arrangement of atoms and functional groups contributes to its chemical behavior and potential applications in various research contexts.

IdentifierValue
CAS Registry Number1157722-94-5
IUPAC Name2-[(4-bromo-2-chlorobenzoyl)amino]thiophene-3-carboxylic acid
Molecular FormulaC₁₂H₇BrClNO₃S
Molecular Weight360.61 g/mol
Standard InChIInChI=1S/C12H7BrClNO3S/c13-6-1-2-7(9(14)5-6)10(16)15-11-8(12(17)18)3-4-19-11/h1-5H,(H,15,16)(H,17,18)
Standard InChIKeyKXRCNOXFEQGGAD-UHFFFAOYSA-N
SMILES NotationC1=CC(=C(C=C1Br)Cl)C(=O)NC2=C(C=CS2)C(=O)O
PubChem Compound ID43805418

The molecular structure features several key functional groups that are critical to understanding its chemical behavior:

  • A thiophene ring (five-membered aromatic heterocycle containing sulfur)

  • A carboxylic acid group positioned at carbon-3 of the thiophene ring

  • An amide linkage connecting the thiophene to the benzene ring

  • A benzene ring with bromine at position 4 and chlorine at position 2

These structural elements work in concert to create a compound with distinctive chemical reactivity patterns and potential biological interactions that are of interest in research applications.

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-(4-Bromo-2-chlorobenzamido)thiophene-3-carboxylic acid is essential for its proper handling, storage, and application in research settings. These properties are determined by its molecular structure and the specific arrangement of functional groups within the molecule .

Physical Properties

2-(4-Bromo-2-chlorobenzamido)thiophene-3-carboxylic acid exists as a solid at standard temperature and pressure. Commercial preparations of this compound typically have a purity of 95% or higher, indicating the level of refinement achieved in current synthesis methods . The compound's physical characteristics are influenced by its molecular weight and the presence of multiple functional groups that affect intermolecular interactions.

Chemical Properties

The chemical behavior of 2-(4-Bromo-2-chlorobenzamido)thiophene-3-carboxylic acid is determined by its functional groups, which include:

Table 2: Physical and Chemical Properties of 2-(4-Bromo-2-chlorobenzamido)thiophene-3-carboxylic acid

PropertyValue/Description
Physical StateSolid
Commercial Purity≥95%
Molecular Weight360.61 g/mol
SolubilityLimited water solubility; likely soluble in polar organic solvents
Chemical ReactivityCarboxylic acid functionality; amide linkage; halogenated aromatic system
Storage RecommendationsStore in cool, dry place; keep container tightly closed
StabilityStore in original container; protect from extreme conditions

The combination of these properties makes 2-(4-Bromo-2-chlorobenzamido)thiophene-3-carboxylic acid a compound with potential applications in various chemical and biological research contexts, particularly in synthetic chemistry and medicinal chemistry investigations .

Current Research Directions

While specific research focusing directly on 2-(4-Bromo-2-chlorobenzamido)thiophene-3-carboxylic acid appears limited in the available literature, compounds with similar structural features continue to generate interest in various research domains. The unique combination of a thiophene ring with a halogenated benzamido group presents opportunities for exploration in several scientific areas.

Structure-Activity Relationship Studies

The specific arrangement of functional groups in 2-(4-Bromo-2-chlorobenzamido)thiophene-3-carboxylic acid makes it potentially valuable in structure-activity relationship (SAR) studies. Systematic investigations of how structural modifications affect chemical and biological properties could provide insights for the rational design of related compounds with enhanced or targeted activities .

Medicinal Chemistry Investigations

Compounds containing similar structural elements have shown promise in medicinal chemistry research. For example, related halogenated compounds have been investigated for their potential as enzyme inhibitors and in the development of treatments for various conditions . The specific substitution pattern in 2-(4-Bromo-2-chlorobenzamido)thiophene-3-carboxylic acid may offer unique properties that could be explored in similar contexts.

Synthetic Methodology Development

The structural complexity of 2-(4-Bromo-2-chlorobenzamido)thiophene-3-carboxylic acid presents opportunities for the development of new synthetic methodologies. Research focused on efficient methods for the preparation of heterocyclic systems with specific substitution patterns could benefit from investigations using this compound as a model system or target structure.

The continued exploration of these and other research directions may expand our understanding of the chemical and biological properties of 2-(4-Bromo-2-chlorobenzamido)thiophene-3-carboxylic acid and related compounds, potentially leading to new applications in various scientific and technological contexts.

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